

# IUPAC name and CAS number for (S)-2-Iodobutane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodobutane, (2S)-**

Cat. No.: **B8253716**

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## An In-depth Technical Guide to (S)-2-Iodobutane

This technical guide provides comprehensive information on (S)-2-Iodobutane for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on experimental details and mechanistic understanding.

## Compound Identification

(S)-2-Iodobutane is a chiral haloalkane that serves as a valuable intermediate in stereospecific organic synthesis.

Identifier	Value
IUPAC Name	(2S)-2-iodobutane <a href="#">[1]</a>
CAS Number	29882-56-2 <a href="#">[1]</a>
Synonyms	(S)-(+)-2-Iodobutane, (+)-2-Iodobutane <a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>9</sub> I <a href="#">[1]</a>
Molecular Weight	184.02 g/mol <a href="#">[1]</a>

## Physicochemical and Spectroscopic Data

The physical properties of (S)-2-iodobutane are identical to its enantiomer and the racemic mixture. Spectroscopic data provides the basis for its structural characterization.

Table 2.1: Physical Properties of 2-Iodobutane

Property	Value
Appearance	Colorless liquid with an ether-like odor[2]
Melting Point	-104 °C[3][4]
Boiling Point	119-120 °C[3][4]
Density	1.598 g/mL at 25 °C[4][5]
Refractive Index (n <sup>20</sup> /D)	1.499[4][5]
Solubility	Insoluble in water; soluble in alcohol and diethyl ether[4][5]
Flash Point	24 °C (75.2 °F)[5]

Table 2.2: Spectroscopic Data for 2-Iodobutane

Spectrum	Key Features
<sup>1</sup> H NMR	Four distinct proton environments are observed. [6][7]
<sup>13</sup> C NMR	The spectrum shows four resonance signals, corresponding to the four unique carbon atoms. [6]
Infrared (IR)	Characteristic absorptions include C-I stretching (~500-600 cm <sup>-1</sup> ), C-H bending (~1365-1470 cm <sup>-1</sup> ), and C-H stretching (~2845-2975 cm <sup>-1</sup> ). [6]
Mass Spectrometry (MS)	Prominent fragment ions are observed at m/z = 29 and 41, with a small peak for ionized iodine at m/z = 127.[6]

# Synthesis and Reactions

(S)-2-Iodobutane is typically synthesized and utilized in reactions that require stereochemical control, primarily through  $S_N2$  mechanisms.

## Synthesis via $S_N2$ Reaction

A common method for preparing (S)-2-Iodobutane is via a nucleophilic substitution reaction that proceeds with an inversion of stereochemistry (Walden inversion). To obtain the (S)-enantiomer, the starting material must have the (R)-configuration at the stereocenter.

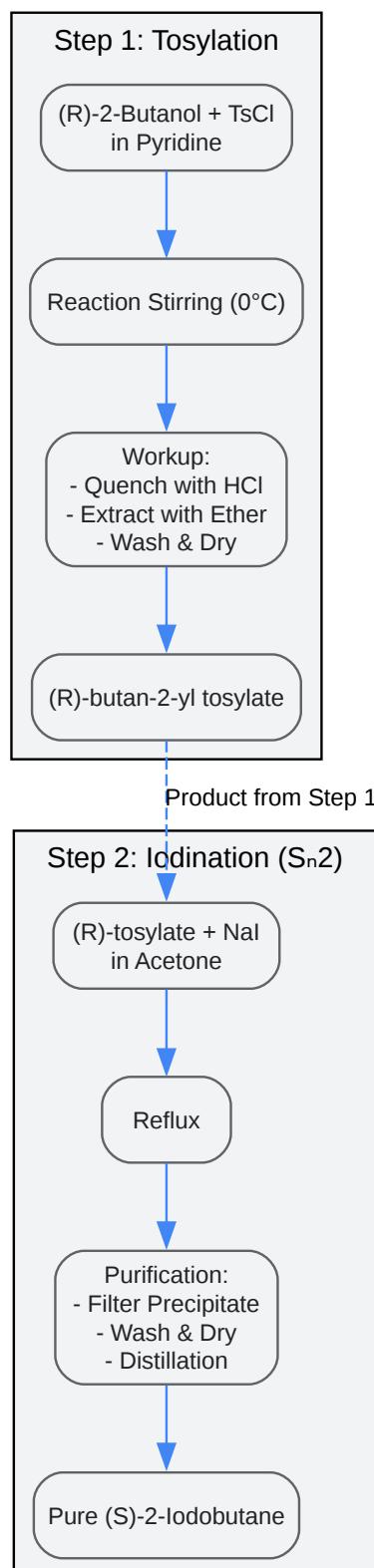
Experimental Protocol: Synthesis of (S)-2-Iodobutane from (R)-2-Butanol

This protocol is based on a two-step process involving the conversion of the alcohol to a better leaving group (tosylate), followed by substitution with iodide.

- Preparation of (R)-butan-2-yl tosylate:
  - Dissolve (R)-2-butanol in pyridine at 0 °C.
  - Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1:1 molar ratio (alcohol:TsCl).
  - Stir the mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
  - Pour the reaction mixture into cold dilute HCl and extract the product with diethyl ether.
  - Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
  - Remove the solvent under reduced pressure to yield the crude (R)-butan-2-yl tosylate.
- Substitution with Iodide (Finkelstein Reaction):
  - Dissolve the crude (R)-butan-2-yl tosylate in acetone.
  - Add sodium iodide (NaI) in a 1.5-fold molar excess.
  - Reflux the mixture for several hours. The precipitation of sodium tosylate indicates the progress of the reaction.

- After cooling to room temperature, filter off the precipitate.
- Remove the acetone from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and 5% sodium thiosulfate solution to remove any remaining iodine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
- Purify the resulting (S)-2-Idobutane by distillation.

Below is a diagram illustrating the workflow for this synthesis.



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**Caption:** General experimental workflow for the synthesis of (S)-2-Iodobutane.

## Key Reactions

(S)-2-Iodobutane is an excellent substrate for  $S_n2$  reactions due to the good leaving group ability of iodide. These reactions proceed with an inversion of configuration.

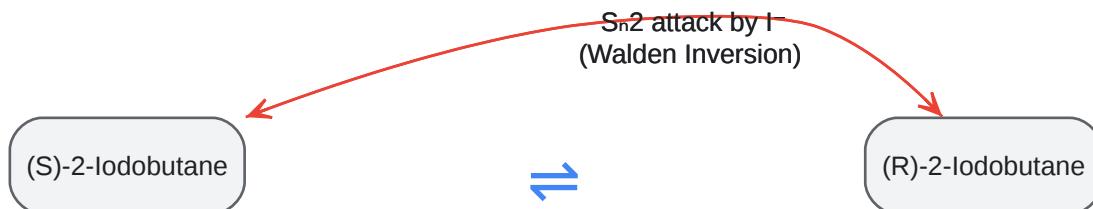
### $S_n2$ Reaction Mechanism

The  $S_n2$  reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the carbon center.

**Caption:**  $S_n2$  mechanism showing backside attack and inversion of configuration.

### Racemization with Sodium Iodide

When optically active (S)-2-Iodobutane is treated with sodium iodide in acetone, it can undergo racemization. This occurs because the iodide ion acts as both the nucleophile and the leaving group. Each  $S_n2$  reaction with an iodide ion inverts the stereocenter. Over time, this leads to an equilibrium mixture of both the (S) and (R) enantiomers, resulting in a racemic mixture that is optically inactive.[8][9]



**Caption:** Racemization of (S)-2-Iodobutane via repeated Walden inversions.

## Applications in Research and Development

(S)-2-Iodobutane is a key building block in the synthesis of chiral molecules. Its defined stereochemistry allows for the creation of specific enantiomers of more complex structures, which is critical in the development of pharmaceuticals and other bioactive compounds where stereoisomers can have vastly different biological activities. Its utility as a reactive intermediate

makes it a staple in synthetic organic chemistry for introducing a sec-butyl group with stereochemical precision.[2]

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- To cite this document: BenchChem. [IUPAC name and CAS number for (S)-2-Iodo butane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8253716#iupac-name-and-cas-number-for-s-2-iodobutane>

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